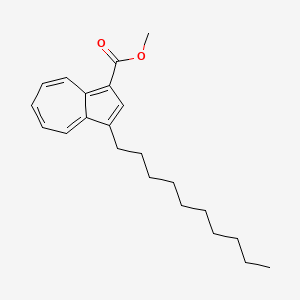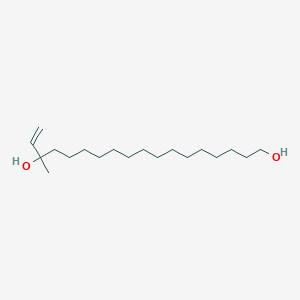
16-Methyloctadec-17-ene-1,16-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methyloctadec-17-ene-1,16-diol is an organic compound with the molecular formula C19H38O2 It is characterized by the presence of a hydroxyl group at both the first and sixteenth positions of the carbon chain, and a double bond between the seventeenth and eighteenth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyloctadec-17-ene-1,16-diol typically involves multi-step organic reactions. One common method is the reduction of 16-methyloctadec-17-ene-1,16-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding dione or the use of biocatalysts to achieve the desired reduction. The choice of method depends on factors such as cost, yield, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
16-Methyloctadec-17-ene-1,16-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: 16-Methyloctadec-17-ene-1,16-dione or 16-methyloctadec-17-ene-1,16-dioic acid.
Reduction: 16-Methyloctadecane-1,16-diol.
Substitution: 16-Methyloctadec-17-ene-1,16-dichloride or 16-methyloctadec-17-ene-1,16-dibromide.
Aplicaciones Científicas De Investigación
16-Methyloctadec-17-ene-1,16-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 16-Methyloctadec-17-ene-1,16-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
16-Methyloctadec-17-ene-1,16-dione: A related compound with ketone groups instead of hydroxyl groups.
16-Methyloctadecane-1,16-diol: A saturated analog with no double bond.
14-Methyloctadec-1-ene: A similar compound with a double bond at a different position.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
918876-22-9 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
16-methyloctadec-17-ene-1,16-diol |
InChI |
InChI=1S/C19H38O2/c1-3-19(2,21)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h3,20-21H,1,4-18H2,2H3 |
Clave InChI |
AUFBQCRZDJNZKO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCCCCCCCCCO)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


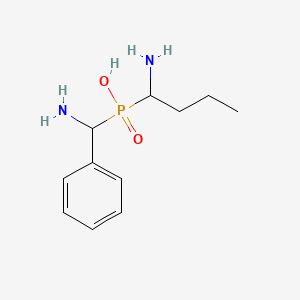
![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
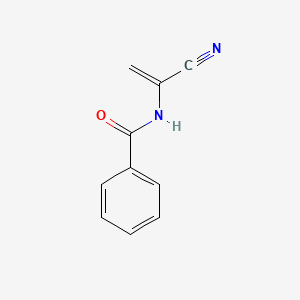
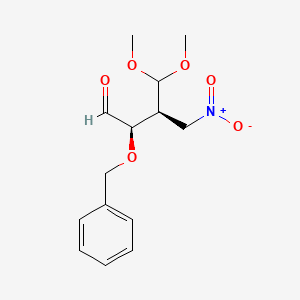
methanone](/img/structure/B12625287.png)
![3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12625288.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)
![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)

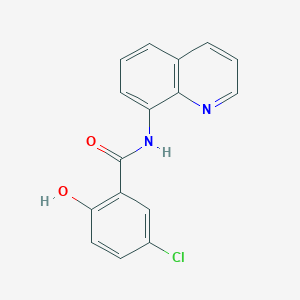
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
